2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
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Overview
Description
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a piperidine ring substituted with a butylsulfonyl group and a cyclopropyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with butylsulfonyl chloride under basic conditions.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Oxadiazole Formation: The final step involves the formation of the oxadiazole ring through a cyclization reaction, typically using hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Methylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
- 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
- 2-(1-(Propylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The butylsulfonyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the cyclopropyl group may confer rigidity to the molecule, affecting its binding affinity to molecular targets.
Properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-2-3-10-21(18,19)17-8-6-12(7-9-17)14-16-15-13(20-14)11-4-5-11/h11-12H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZPHKLAAZIRHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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